molecular formula C10H14ClN3O B1474189 (2S,6R)-4-(6-chloropyridazin-3-yl)-2,6-dimethylmorpholine CAS No. 89937-25-7

(2S,6R)-4-(6-chloropyridazin-3-yl)-2,6-dimethylmorpholine

Cat. No. B1474189
CAS RN: 89937-25-7
M. Wt: 227.69 g/mol
InChI Key: VPUHTJTZKNOQKX-OCAPTIKFSA-N
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Description

(2S,6R)-4-(6-chloropyridazin-3-yl)-2,6-dimethylmorpholine, also known as CPDM, is a novel morpholine derivative with potential applications in the pharmaceutical, agrochemical, and biotechnological industries. CPDM is a chiral molecule, meaning it has two non-superimposable mirror images, which makes it an attractive target for asymmetric synthesis. CPDM has been studied for its ability to act as a chiral shift reagent, and its use in the synthesis of various compounds.

Scientific Research Applications

Hemodynamic Profile Investigation

The compound (2S,6R)-4-(6-chloropyridazin-3-yl)-2,6-dimethylmorpholine has been investigated for its effects on systemic, pulmonary, renal, and coronary circulation and myocardial contractility. In studies conducted on conscious dogs, it was found to induce a decrease in systemic arterial blood pressure, increase coronary and renal blood flows, and decrease pulmonary resistance, suggesting its potential as a vasodilator similar to hydralazine (Di Francesco et al., 1986).

Design and Synthesis for Analgesic Agents

Research into the design and synthesis of derivatives of (2S,6R)-4-(6-chloropyridazin-3-yl)-2,6-dimethylmorpholine has led to the development of compounds with potential analgesic properties. An efficient and environmentally benign synthesis method was developed, leading to compounds that showed promising analgesic activity in in vivo studies (Aggarwal et al., 2020).

Molecular Structure and Vibrational Analysis

Studies on the molecular structure and vibrational analysis of derivatives of (2S,6R)-4-(6-chloropyridazin-3-yl)-2,6-dimethylmorpholine have been conducted to understand their quantum chemical properties. These studies provide insights into the compound's NMR chemical shifts, vibrational frequency values, and electrostatic potential surface, contributing to the understanding of its chemical behavior and potential pharmaceutical applications (Medetalibeyoğlu et al., 2019).

Electrochemical Fluorination Studies

Electrochemical fluorination of cis-2,6-dimethylmorpholine and its derivatives has been explored, highlighting the synthesis process and the resulting fluorinated compounds. These studies reveal the chemical transformations and potential applications of the fluorinated derivatives in various fields (Takashi et al., 1998).

Antihypertensive Vasodilator Investigations

(2S,6R)-4-(6-chloropyridazin-3-yl)-2,6-dimethylmorpholine has also been studied as a new long-acting antihypertensive vasodilator. Research demonstrates its efficacy in reducing blood pressure in various animal models, providing a basis for its potential use in managing hypertension (Baldoli et al., 1985).

Synthesis and Bioevaluation as Cytotoxic Agents

Recent studies have explored the synthesis and bioevaluation of 6-chloropyridazin-3-yl derivatives, including (2S,6R)-4-(6-chloropyridazin-3-yl)-2,6-dimethylmorpholine, as cytotoxic agents. These compounds have shown potential against various cancer cell lines, indicating their promise as therapeutic agents in cancer treatment (Mamta et al., 2019).

properties

IUPAC Name

(2S,6R)-4-(6-chloropyridazin-3-yl)-2,6-dimethylmorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN3O/c1-7-5-14(6-8(2)15-7)10-4-3-9(11)12-13-10/h3-4,7-8H,5-6H2,1-2H3/t7-,8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPUHTJTZKNOQKX-OCAPTIKFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C2=NN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(C[C@@H](O1)C)C2=NN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,6R)-4-(6-chloropyridazin-3-yl)-2,6-dimethylmorpholine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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